molecular formula C6H5F2NO B1432630 (2,5-Difluoropyridin-4-yl)methanol CAS No. 1227601-53-7

(2,5-Difluoropyridin-4-yl)methanol

Cat. No.: B1432630
CAS No.: 1227601-53-7
M. Wt: 145.11 g/mol
InChI Key: UFVITZSNNOQYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoropyridin-4-yl)methanol typically involves the reduction of 2,5-difluoro-4-pyridinecarboxaldehyde using sodium borohydride in ethanol at low temperatures . The reaction is carried out under an ice water bath to maintain the temperature between 0°C and 20°C for about 2 hours . This method yields a high purity product with a yield of approximately 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,5-Difluoro-4-pyridinecarboxaldehyde or 2,5-difluoro-4-pyridinecarboxylic acid.

    Reduction: 2,5-Difluoropyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-4-yl)methanol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoropyridine
  • 3,5-Difluoropyridin-2-yl)methanol
  • 4-Chloro-2,3,5,6-tetrafluoropyridine

Uniqueness

(2,5-Difluoropyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 5 positions enhances its stability and reactivity compared to other fluorinated pyridine derivatives .

Properties

IUPAC Name

(2,5-difluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVITZSNNOQYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Difluoropyridin-4-yl)methanol
Reactant of Route 2
(2,5-Difluoropyridin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2,5-Difluoropyridin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,5-Difluoropyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2,5-Difluoropyridin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,5-Difluoropyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.